

The Strategic Synthesis of Combretastatin Analogues Utilizing 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Cat. No.: B160923

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Introduction: The Therapeutic Promise of Combretastatin and the Quest for Superior Analogues

Combretastatin A-4 (CA-4), a natural product isolated from the bark of the South African tree *Combretum caffrum*, stands as a potent inhibitor of tubulin polymerization.^[1] By binding to the colchicine site on β -tubulin, it disrupts the formation of microtubules, essential components of the cellular cytoskeleton. This disruption leads to mitotic arrest and ultimately apoptosis in rapidly dividing cells, making it a compelling candidate for anticancer therapies.^[2] Furthermore, CA-4 exhibits potent anti-vascular properties, capable of selectively damaging the tumor vasculature, leading to necrotic cell death within the tumor core.

Despite its promising in vitro activity, the clinical utility of natural CA-4 is hampered by its poor water solubility and the propensity of its biologically active (Z)-isomer to convert to the inactive (E)-isomer.^[3] This has spurred extensive research into the design and synthesis of combretastatin analogues with improved pharmacokinetic profiles and enhanced biological activity.^{[3][4]} The core strategy often involves modifying the stilbene bridge or the B-ring to create more stable and potent derivatives.

This application note provides a detailed guide for the synthesis of combretastatin analogues, leveraging the versatile chemical scaffold of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** (also known as 2-iodoisovanillin). This key intermediate offers two strategic handles for molecular elaboration: an aldehyde for olefination reactions and an iodo group for cross-coupling reactions, providing a convergent and flexible approach to a diverse library of combretastatin analogues.

Retrosynthetic Analysis and Synthetic Strategy

The general structure of a combretastatin A-4 analogue consists of two substituted phenyl rings (A and B) connected by a double bond. Our synthetic strategy, starting from **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** as the precursor for the B-ring, can diverge into two primary and highly efficient routes to construct the stilbene core:

- Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction will form the C-C bond between the two aromatic rings. Here, the iodo-substituted B-ring precursor is coupled with a suitable boronic acid derivative of the A-ring (e.g., 3,4,5-trimethoxyphenylboronic acid).
- Wittig Olefination: This classic olefination reaction will form the ethylene bridge. In this approach, a phosphonium ylide derived from a substituted benzyl halide (A-ring precursor) reacts with the aldehyde functionality of our B-ring precursor.

The choice between these two powerful synthetic transformations can be guided by the availability of starting materials, desired stereoselectivity, and the tolerance of other functional groups on the interacting synthons.

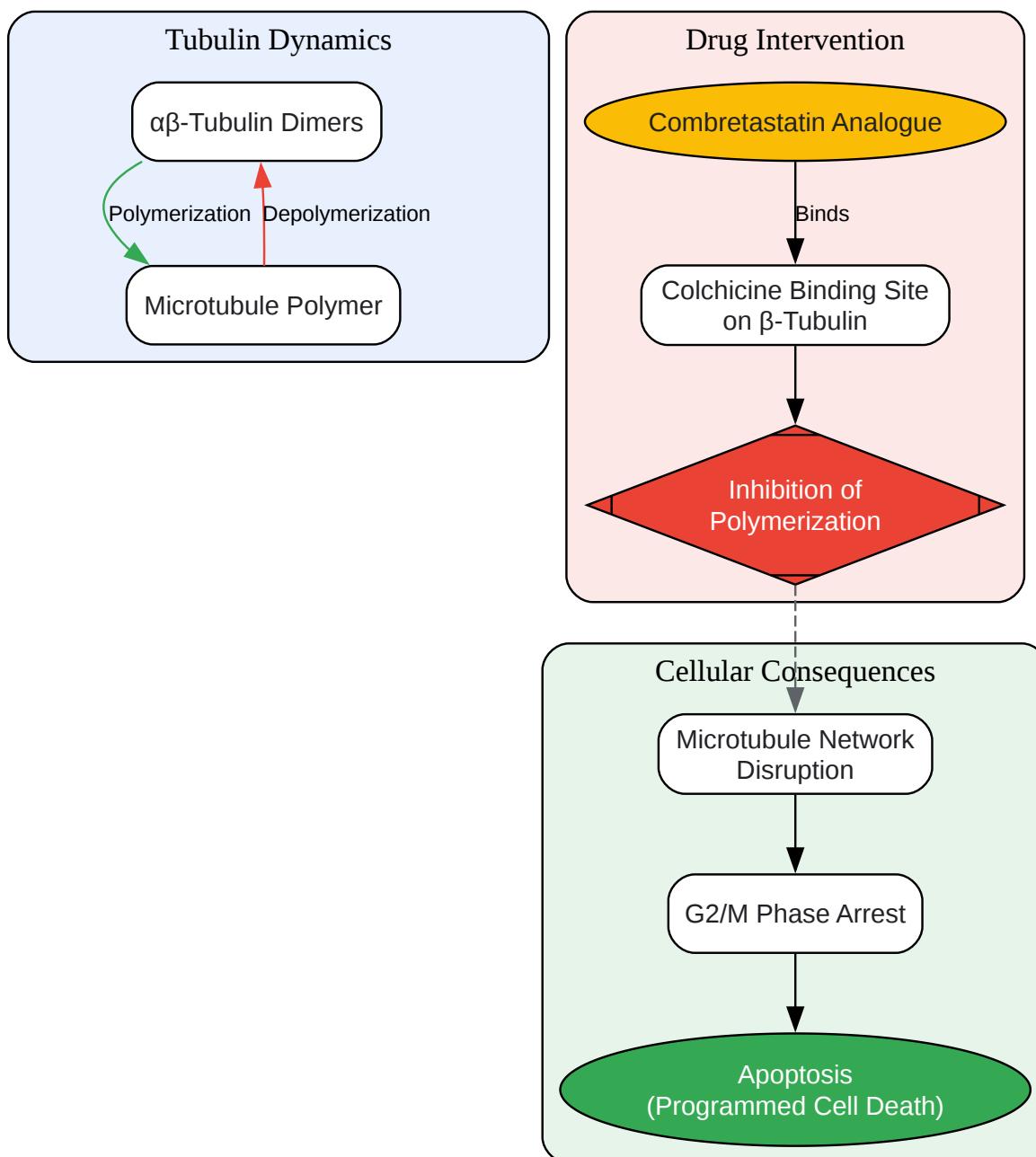
Experimental Protocols

PART 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** with 3,4,5-trimethoxyphenylboronic acid. The reaction conditions are adapted from established procedures for similar aryl-aryl couplings.

Diagram of the Suzuki-Miyaura Coupling Workflow





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